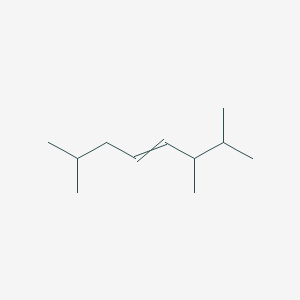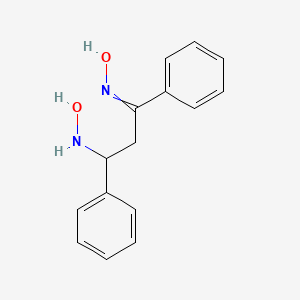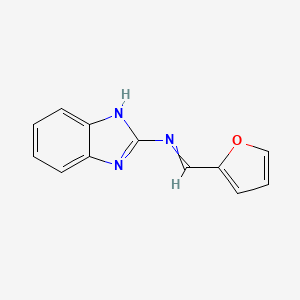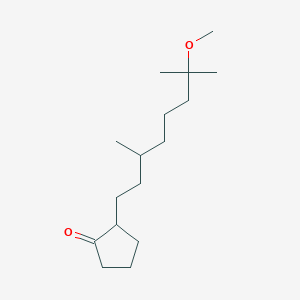
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties This compound is characterized by the presence of a dimethylamino group attached to a phosphoryl group, which is further connected to a methyl-methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine typically involves the reaction of dimethylamine with a phosphorylating agent under controlled conditions. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction proceeds as follows:
Reaction Setup: Dimethylamine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosphorylating Agent: Phosphoryl chloride is slowly added to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of phosphoryl oxides
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted phosphoramidates
Aplicaciones Científicas De Investigación
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine has found applications in various scientific research areas:
Biology: Investigated for its potential as a biochemical probe to study phosphoryl transfer reactions in biological systems.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine exerts its effects involves the interaction of its phosphoryl group with molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, where it donates a phosphoryl group to acceptor molecules. This process is facilitated by the presence of the dimethylamino group, which enhances the nucleophilicity of the compound. The molecular targets and pathways involved in these reactions are often studied using advanced spectroscopic and computational techniques.
Comparación Con Compuestos Similares
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine can be compared with other similar compounds, such as:
N,N-dimethylphosphoramidic chloride: Similar in structure but contains a chloride group instead of a methyl-methanamine moiety.
N-methyl-N-phosphoryl-methanamine: Lacks the dimethylamino group, resulting in different reactivity and applications.
N,N-dimethylphosphoramidate: Contains a phosphoryl group but differs in the attached amine groups.
Propiedades
Número CAS |
58993-59-2 |
|---|---|
Fórmula molecular |
C5H13Cl2N2OP |
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
N-[dichloromethyl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C5H13Cl2N2OP/c1-8(2)11(10,5(6)7)9(3)4/h5H,1-4H3 |
Clave InChI |
OCSSUISEZSACFU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(C(Cl)Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)



![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)






![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)

